4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Villosin is a naturally occurring diterpenoid compound that belongs to the abietane family. It was first isolated from the plant Teucrium divaricatum subsp. villosum in 1994 . This compound has since been found in various other plant sources, including Teucrium polium, Clerodendrum trichotomum, and Akebia quinata . Villosin is known for its diverse biological activities, including antioxidative, anti-inflammatory, and antitumor properties .
Preparation Methods
The total synthesis of villosin involves a series of carefully designed steps to construct its complex tetracyclic ring system. The synthesis begins with the assembly of the A/B/C ring system through a modified three-step sequence on a gram scale . The D ring is then constructed via intramolecular iodoetherification . The synthetic route relies on the rational design of the order for oxidation state escalation, which is achieved through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification
Chemical Reactions Analysis
Villosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, oxidizing agents like Kornblum oxidation reagents, and Siegel–Tomkinson C–H oxidation reagents . The major products formed from these reactions include various oxidized and iodinated derivatives of villosin . The intramolecular iodoetherification step is particularly crucial for constructing the D ring of villosin .
Scientific Research Applications
In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, villosin has shown promising results as an antioxidant, anti-inflammatory, and antitumor agent . Additionally, villosin’s unique structure and biological activities make it a valuable compound for drug discovery and development .
Mechanism of Action
The exact mechanism of action of villosin is not fully understood. it is believed to exert its effects through nucleophilic attack on cancer cell DNA . Villosin’s precursor, deguelin, has shown significant antitumor activity in mouse models of human lung cancer and leukemia, suggesting that villosin may share similar mechanisms of action . Further research is needed to elucidate the molecular targets and pathways involved in villosin’s biological activities.
Comparison with Similar Compounds
Villosin is structurally similar to other abietane diterpenoids, such as teuvincenone B, sugiol, and cyrtophyllone B . These compounds share a common tetracyclic ring system but differ in their functional groups and oxidation states. Villosin is unique due to its specific oxidation state and the presence of a dihydrofuran D ring . Compared to its analogs, villosin exhibits distinct biological activities, including stronger antioxidative and antitumor properties . The table below summarizes the similarities and differences between villosin and its analogs:
Compound | Structural Features | Biological Activities |
---|---|---|
Villosin | Tetracyclic ring, dihydrofuran D ring | Antioxidative, antitumor, anti-inflammatory |
Teuvincenone B | Tetracyclic ring, aromatized C ring | Antioxidant, antitumor |
Sugiol | Tetracyclic ring, various oxidation states | Antioxidative, anti-inflammatory |
Cyrtophyllone B | Tetracyclic ring, different functional groups | Cytotoxic, antitumor |
Properties
IUPAC Name |
4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-6-9-17-19(2,3)11-5-12-20(17,4)16(14)8-7-15-10-13-22-18(15)21/h7-8,10,16-17H,1,5-6,9,11-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQZHAAIRBKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=CCOC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.